5,6-Dihydro-5-azacytosine is classified as a nucleoside analog and is part of a broader category of compounds that inhibit DNA methyltransferases. It is synthesized from 5-azacytidine through reduction processes involving various reducing agents. This compound is primarily studied for its ability to influence gene expression by modulating DNA methylation patterns.
The synthesis of 5,6-dihydro-5-azacytosine can be achieved through several methods:
The molecular formula for 5,6-dihydro-5-azacytosine is CHNO. The compound features a pyrimidine ring with the following structural characteristics:
Spectroscopic methods such as NMR and gas chromatography-mass spectrometry have been employed to confirm the structure of this compound, demonstrating its unique properties compared to its parent compound, 5-azacytidine.
The primary chemical reaction involving 5,6-dihydro-5-azacytosine is its interaction with DNA methyltransferases. The compound acts as an inhibitor by binding covalently to these enzymes, thereby preventing the methylation of cytosines in DNA. This mechanism can lead to hypomethylation effects that are critical for gene reactivation in cancer therapy.
Additionally, studies have shown that the analogs of this compound exhibit varying degrees of cytotoxicity and hypomethylating activity depending on their structural modifications .
The mechanism by which 5,6-dihydro-5-azacytosine exerts its biological effects involves:
Research indicates that while 5,6-dihydro-5-azacytosine has similar hypomethylating potential as its analogs like 2′-deoxy-5-azacytidine, it exhibits reduced cytotoxicity, making it a promising candidate for therapeutic applications .
The physical properties of 5,6-dihydro-5-azacytosine include:
Chemical properties include:
Analytical methods such as high-performance liquid chromatography (HPLC) have been utilized to study its pharmacokinetics and stability profiles in biological systems .
The applications of 5,6-dihydro-5-azacytosine extend across various scientific fields:
5,6-Dihydro-5-azacytosine (DHAC), systematically named as 4-amino-1-β-D-ribofuranosyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-one, is a synthetic nucleoside analog derived from the cytidine scaffold. Its core structure features a saturated triazine ring (5,6-dihydro-1,3,5-triazin-2-one) substituted with an amino group at position 4, linked via a glycosidic bond to β-D-ribofuranose [1] [9]. The hydrochloride salt form (C₈H₁₄N₄O₅·HCl) is common, with a molecular weight of 282.68 g/mol (free base: 246.22 g/mol) [1] [10].
Key structural attributes include:
Property | Value |
---|---|
CAS Number (free base) | 62488-57-7 |
CAS Number (HCl salt) | 62402-31-7 |
Molecular Formula (salt) | C₈H₁₄N₄O₅·HCl |
IUPAC Name | 4-Amino-3,6-dihydro-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one hydrochloride |
Canonical SMILES | C1N=C(NC(=O)N1[C@H]2C@HO)N.Cl |
InChIKey | MRFRLYAOBSTHHU-MVNLRXSJSA-N |
DHAC’s saturated N⁵–C⁶ bond confers distinct physicochemical behaviors:
DHAC, 5-azacytidine (azacitidine), and 5-aza-2′-deoxycytidine (decitabine) share a triazine core but exhibit critical differences:
Azacitidine retains a 2′-hydroxyl group and unsaturated triazine, while decitabine lacks the 2′-hydroxyl but shares azacytosine’s unsaturation [1] [8].
Biochemical Behavior:
DNA Damage Profile: Decitabine creates persistent alkali-labile DNA lesions, whereas DHAC induces transient single-strand breaks repaired within 24 hours [3].
Table 2: Biological Activity Comparison of Cytidine Analogues
Property | 5,6-Dihydro-5-azacytosine (DHAC) | 5-Azacytidine (Azacitidine) | 5-Aza-2′-Deoxycytidine (Decitabine) |
---|---|---|---|
Primary Incorporation | DNA & RNA | RNA > DNA | DNA only |
Hypomethylation Efficiency | Moderate (70–80% gene-specific demethylation) | High | High |
Cytotoxicity Kinetics | Low; prompt cell repopulation | High; delayed repopulation | High |
Metabolic Activation | Requires phosphorylation (dCK-dependent) | Requires phosphorylation | Requires phosphorylation |
Alkali-Labile DNA Lesions | Absent | Present | Present |
DHAC’s reduced cytotoxicity relative to decitabine—demonstrated in murine L1210 leukemia models—stems from its diminished inhibition of DNA elongation and reversible cell cycle arrest [3] [6]. Though less potent as a demethylating agent, its stability and lower cytotoxicity profile make it a tool for sustained epigenetic modulation [2] [8].
Comprehensive Compound Index
Systematic Name | Synonyms |
---|---|
4-Amino-1-β-D-ribofuranosyl-5,6-dihydro-1,3,5-triazin-2(1H)-one | DHAC; NSC 26480; NSC 265483; 5,6-Dihydroazacitidine; 1-β-D-Ribofuranosyl-5,6-dihydro-1,3,5-triazine-2,4-diamine |
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